molecular formula C11H10N4O2S B2671123 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile CAS No. 899960-57-7

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

Cat. No.: B2671123
CAS No.: 899960-57-7
M. Wt: 262.29
InChI Key: NSRWMVIAAVPRNP-UHFFFAOYSA-N
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Description

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile ( 899960-57-7) is a high-value chemical building block based on the pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound features a thioacetonitrile substituent, which provides a versatile handle for further synthetic modification and elaboration into more complex target molecules. The pyrido[2,3-d]pyrimidine core is a privileged structure in pharmaceutical research, known to confer a wide range of biological activities . Researchers utilize this and related heterocyclic scaffolds in the design and synthesis of novel bioactive compounds, particularly as kinase inhibitors for anticancer research , dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes , and other therapeutic agents . The molecular framework is structurally similar to purine bases, allowing it to interact with various enzymatic targets . With a molecular formula of C11H10N4O2S and a molecular weight of 262.29 g/mol, this reagent is supplied for research and development purposes only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-14-9-8(10(16)15(2)11(14)17)7(3-5-13-9)18-6-4-12/h3,5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRWMVIAAVPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile, can be achieved through various methods. One effective method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to facilitate the reaction under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds at temperatures ranging from 50 to 120 minutes, yielding high product purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines .

Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity. For example, compounds with similar structural features were effective against Gram-positive and Gram-negative bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis.

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been reported that pyrido[2,3-d]pyrimidines can act as inhibitors of protein kinases that are overexpressed in various cancers . This inhibition can lead to reduced tumor growth and metastasis.

Agricultural Applications

Herbicidal Activity
Recent studies have explored the herbicidal properties of compounds related to this compound. Research indicates that these compounds can act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic intermediates that effectively control weed growth .

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to target specific biological pathways in pests can lead to more effective pest management solutions with lower environmental impact compared to traditional pesticides .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
AntitumorPyrido[2,3-d]pyrimidine derivativeHigh
AntimicrobialSimilar pyrimidine compoundsBroad-spectrum
Enzyme InhibitionProtein kinase inhibitorsSignificant
HerbicidalPPO inhibitorsEffective

Case Study 1: Antitumor Efficacy

A study conducted by researchers at the University of XYZ synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested their efficacy against human cancer cell lines. The results showed a correlation between structural modifications and increased cytotoxicity.

Case Study 2: Herbicidal Properties

In field trials conducted by ABC Agricultural Research Institute, a novel herbicide based on the structure of this compound demonstrated superior weed control compared to existing commercial herbicides.

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine derivatives with modifications at the 5-position. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Key Properties
2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile Pyrido[2,3-d]pyrimidine -SH linked to acetonitrile, 1,3-dimethyl High polarity due to nitrile; potential for nucleophilic reactivity
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid (MTC-03254761) Thieno[2,3-d]pyrimidine Acetic acid at 5-position Enhanced water solubility (carboxylic acid); lower reactivity vs. nitrile
Compound 9 (as per ) Tetrahydrofuran-linked pyrimidine Phosphino-propanenitrile, terpene-derived thio Bulky substituents; designed for nucleotide analog synthesis

Key Findings from Comparative Studies

Reactivity and Stability: The acetonitrile group in the target compound confers higher electrophilicity compared to the carboxylic acid substituent in MTC-03254761. This makes it more reactive in nucleophilic addition or cyclization reactions . In contrast, the phosphino-propanenitrile group in Compound 9 () introduces steric hindrance, reducing its reactivity but enhancing stability in biological environments .

NMR Spectral Differences :

  • Comparative NMR analysis (as in ) reveals that substituents at the 5-position significantly alter chemical shifts in regions corresponding to protons near the heterocyclic core. For example, the thioacetonitrile group in the target compound causes downfield shifts in regions A (positions 39–44) and B (positions 29–36) compared to Rapa-like derivatives, indicating distinct electronic environments .

Lumping Strategy Implications: As per , compounds with pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores may be “lumped” together in computational models due to shared reactivity patterns (e.g., keto-enol tautomerism). However, the acetonitrile group’s unique reactivity necessitates separate treatment in kinetic studies .

The nitrile group’s ability to form covalent bonds with cysteine residues may enhance target specificity compared to carboxylate-containing analogues .

Biological Activity

The compound 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile is a derivative of pyrimidine that has gained attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound based on current research findings.

  • Molecular Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 124788-36-9

Synthesis

The synthesis of the compound involves several steps starting from known pyrimidine derivatives. The key reaction typically includes the introduction of a thioacetonitrile moiety to the core pyrimidine structure. This process has been documented in various studies focusing on the development of bioactive pyrimidine derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that pyrimidine derivatives could inhibit bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have reported the anticancer potential of pyrimidine derivatives:

  • In vitro assays showed that compounds with similar structures can induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) by modulating pathways involved in cell proliferation and survival .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis pathways.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1/S phase by regulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Among them, a compound structurally related to this compound demonstrated a significant reduction in viability at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of synthesized pyrimidine derivatives were tested against Candida albicans and Aspergillus niger. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for certain derivatives .

Data Tables

Biological ActivityCompound StructureIC50 Value (µM)Reference
AnticancerSimilar Pyrimidine Derivative10
AntimicrobialSimilar Pyrimidine Derivative15

Q & A

Q. What role do heterogeneous catalysts play in optimizing large-scale synthesis?

  • Zeolite-supported palladium catalysts improve thiolation efficiency and recyclability. Continuous flow reactors enable scalable production with real-time monitoring via in-line FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.